molecular formula C9H4O6 B14514810 3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone CAS No. 63023-76-7

3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone

Cat. No.: B14514810
CAS No.: 63023-76-7
M. Wt: 208.12 g/mol
InChI Key: AQQVFMZZMLVNFH-UHFFFAOYSA-N
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Description

3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone is a complex organic compound with a unique bicyclic structure. This compound is characterized by its high ring strain and the presence of multiple oxygen atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone exerts its effects involves its interaction with various molecular targets. The high ring strain and presence of oxygen atoms allow it to participate in unique chemical reactions, potentially affecting biological pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dioxa-6,6’-spirobi[bicyclo[31

Properties

CAS No.

63023-76-7

Molecular Formula

C9H4O6

Molecular Weight

208.12 g/mol

IUPAC Name

6,6'-spirobi[3-oxabicyclo[3.1.0]hexane]-2,2',4,4'-tetrone

InChI

InChI=1S/C9H4O6/c10-5-1-2(6(11)14-5)9(1)3-4(9)8(13)15-7(3)12/h1-4H

InChI Key

AQQVFMZZMLVNFH-UHFFFAOYSA-N

Canonical SMILES

C12C(C13C4C3C(=O)OC4=O)C(=O)OC2=O

Origin of Product

United States

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